molecular formula C11H9BrF3NO B8153074 5-Bromo-N-(3,3-difluorocyclobutyl)-2-fluorobenzamide

5-Bromo-N-(3,3-difluorocyclobutyl)-2-fluorobenzamide

Cat. No.: B8153074
M. Wt: 308.09 g/mol
InChI Key: FIJUVRWVCMUZRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-N-(3,3-difluorocyclobutyl)-2-fluorobenzamide is a synthetic organic compound characterized by the presence of bromine, fluorine, and a cyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(3,3-difluorocyclobutyl)-2-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Fluorination: The addition of fluorine atoms to the cyclobutyl ring.

    Amidation: The formation of the amide bond between the benzene ring and the cyclobutyl group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(3,3-difluorocyclobutyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: Where the bromine or fluorine atoms can be replaced by other functional groups.

    Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.

    Hydrolysis: Breaking down the amide bond under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone for halogen exchange.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

5-Bromo-N-(3,3-difluorocyclobutyl)-2-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Materials Science: Utilized in the synthesis of advanced materials with specific properties.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

    Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(3,3-difluorocyclobutyl)-2-fluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-(3,3-difluorocyclobutyl)-1,3-thiazole-4-carboxamide
  • 5-Bromo-N-(3,3-difluorocyclobutyl)nicotinamide

Uniqueness

5-Bromo-N-(3,3-difluorocyclobutyl)-2-fluorobenzamide is unique due to its specific combination of bromine, fluorine, and cyclobutyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-bromo-N-(3,3-difluorocyclobutyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF3NO/c12-6-1-2-9(13)8(3-6)10(17)16-7-4-11(14,15)5-7/h1-3,7H,4-5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJUVRWVCMUZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)NC(=O)C2=C(C=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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